17-Hydroxypregnenolone 3-sulfate
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Overview
Description
17-Hydroxypregnenolone 3-sulfate is a steroid sulfate derived from 17alpha-hydroxypregnenolone, a pregnane steroid. This compound is characterized by the presence of a sulfo group at the 3-position of the steroid nucleus. It is a significant metabolite in human blood serum and plays a crucial role in various biological processes .
Preparation Methods
This hydroxylation step is catalyzed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . The sulfonation process typically involves the use of sulfotransferase enzymes that utilize 3’-phospho-5’-adenylyl sulfate (PAPS) as the sulfonate donor .
Chemical Reactions Analysis
17-Hydroxypregnenolone 3-sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: The sulfo group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
17-Hydroxypregnenolone 3-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid hormones.
Industry: The compound is utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 17alpha-hydroxypregnenolone sulfate involves its conversion to other steroid hormones. It acts as a prohormone in the formation of dehydroepiandrosterone (DHEA) and 17alpha-hydroxyprogesterone. These conversions are mediated by enzymes such as 17,20 lyase and 3alpha-hydroxysteroid dehydrogenase . The compound also exerts neuromodulatory effects in the central nervous system by interacting with specific receptors and modulating neurotransmitter release .
Comparison with Similar Compounds
17-Hydroxypregnenolone 3-sulfate can be compared with other similar compounds such as:
17alpha-Hydroxypregnenolone: The parent compound without the sulfo group.
Dehydroepiandrosterone sulfate (DHEA-S): Another steroid sulfate with similar biological roles.
17alpha-Hydroxyprogesterone: A prohormone for glucocorticosteroids and androstenedione
The uniqueness of 17alpha-hydroxypregnenolone sulfate lies in its specific role as a neuromodulator and its involvement in the diagnosis of congenital adrenal hyperplasia .
Properties
Molecular Formula |
C21H32O6S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C21H32O6S/c1-13(22)21(23)11-8-18-16-5-4-14-12-15(27-28(24,25)26)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23H,5-12H2,1-3H3,(H,24,25,26)/t15-,16+,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
OMOKWYAQVYBHMG-TVWVXWENSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C)O |
Synonyms |
17 alpha-hydroxypregnenolone sulfate 17-hydroxypregnenolone 3-sulfate 17-hydroxypregnenolone sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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